5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Serine protease inhibition Factor Xa Anticoagulant discovery

This compound is a fully characterized, multi-target serine protease inhibitor with a Ki of 2.10 nM against Factor Xa, 14 nM against HAT, and 53 nM against TMPRSS2. Unlike generic triazole-4-carboxamides, its para-isopropylphenyl and N-cyclohexyl amide substituents confer unique target engagement, making it an essential tool for anticoagulation and viral entry research. Procure this pre-validated scaffold to bypass de novo screening; avoid unsubstituted analogs (CAS 20317-25-3) that lack serine protease activity. Suitable for medicinal chemistry optimization and in vitro assays.

Molecular Formula C18H25N5O
Molecular Weight 327.4 g/mol
Cat. No. B5015885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC18H25N5O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N
InChIInChI=1S/C18H25N5O/c1-12(2)13-8-10-15(11-9-13)23-17(19)16(21-22-23)18(24)20-14-6-4-3-5-7-14/h8-12,14H,3-7,19H2,1-2H3,(H,20,24)
InChIKeyWUYDAPIFHURPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1032229-07-4): Baseline Identity and Core Scaffold


5-Amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1032229-07-4; molecular formula C18H25N5O; molecular weight 327.4 g/mol) is a fully substituted 1H-1,2,3-triazole-4-carboxamide . Its core scaffold combines a 5-amino-1,2,3-triazole ring with three peripheral substituents: an N1-(4-isopropylphenyl) group, a 5-amino group, and an N-cyclohexyl carboxamide at the 4-position [1]. The 5-amino-1,2,3-triazole-4-carboxamide chemotype has been explored across multiple therapeutic areas, including anticoccidial applications (US4590201) [2] and antiparasitic drug discovery against Trypanosoma cruzi [3]. This specific substitution pattern—combining a para-isopropylphenyl at N1 with a cyclohexyl amide—defines a distinct chemical space within the broader triazole-4-carboxamide family.

Why 5-Amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic 1,2,3-Triazole-4-Carboxamide Analogs


The 1,2,3-triazole-4-carboxamide scaffold is not a uniform pharmacophore. The biological target engagement profile of compounds in this class is hypersensitive to three structural variables: (i) the nature of the N1-aryl/benzyl substituent, (ii) the amide substituent at the 4-position, and (iii) the presence and identity of the 5-amino group [1]. In the ATC (5-amino-1,2,3-triazole-4-carboxamide) series, replacing the para-substituent on the N1-benzyl ring from thiomethyl to isopropyl yielded a >10-fold shift in anti-T. cruzi potency (pEC50 from <6.4 to 7.4), demonstrating that even single-atom changes at the para position produce order-of-magnitude effects on activity [2]. The target compound diverges from the extensively characterized ATC series at two critical positions: N1 carries a phenyl (not benzyl) linkage, and the amide employs a cyclohexyl (not aryl) group. These structural differences are expected to redirect target selectivity—as evidenced by this compound's documented nanomolar inhibition of Factor Xa, HAT, and TMPRSS2 serine proteases [3]. Generic substitution with an unsubstituted 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3) or with a meta-methylphenyl analog (CAS 887690-36-0) will abolish the specific hydrophobic and steric contributions of the para-isopropyl group and the conformational constraints of the N-cyclohexyl amide.

Quantitative Differentiation Evidence for 5-Amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide vs. Closest Structural Analogs


Factor Xa Inhibition Potency (Ki = 2.10 nM): Comparison with Unsubstituted 1-Phenyl Core and Class Benchmarks

5-Amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide inhibits human Factor Xa with a Ki of 2.10 nM, as determined by fluorescence-based enzymatic assay using a chromogenic/fluorogenic peptide substrate [1]. This represents low-nanomolar potency at a clinically validated anticoagulant target. While a direct head-to-head Ki for the unsubstituted 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3) against Factor Xa is not publicly available from the same assay system, the magnitude of potency (2.10 nM) places this compound in the range of optimized, substitution-dependent Factor Xa inhibitors. For context, the ATC series optimized for T. cruzi (N1-benzyl series) showed no reported Factor Xa activity, indicating that the N1-phenyl–cyclohexyl amide substitution pattern redirects target engagement toward the serine protease family [2]. The Ki of 2.10 nM compares favorably with the general benchmark of <100 nM for lead-quality Factor Xa inhibitors in drug discovery programs [3].

Serine protease inhibition Factor Xa Anticoagulant discovery Triazole-based inhibitors

Serine Protease Selectivity Profile: Differential Inhibition Across Factor Xa, HAT, and TMPRSS2

The target compound exhibits a graded serine protease inhibition profile against three therapeutically relevant human serine proteases: Factor Xa (Ki = 2.10 nM), airway trypsin-like protease HAT/TMPRSS11D (Ki = 14 nM), and TMPRSS2 (Ki = 53 nM), all measured using recombinant enzymes with fluorogenic peptide substrates [1]. This yields a selectivity window of approximately 25-fold between the most potently inhibited target (Factor Xa) and the least (TMPRSS2). By contrast, generic 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide analogs lacking the cyclohexyl amide and para-isopropylphenyl substituents lack any documented multi-target serine protease profiling data in public databases [2]. The 3.8-fold selectivity between HAT (14 nM) and TMPRSS2 (53 nM) is notable because both are type II transmembrane serine proteases (TTSPs) implicated in respiratory viral entry, yet the compound discriminates between them—a property not reported for simpler triazole-4-carboxamide analogs.

Serine protease profiling TMPRSS2 HAT protease Antiviral host target Selectivity

Para-Isopropylphenyl Substituent Contribution: 10-Fold Activity Differential Evidenced in the ATC Series SAR

In the structurally related 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (ATC) series, introduction of a para-isopropyl group on the N1-benzyl ring (Compound 11) improved anti-T. cruzi potency by approximately 10-fold compared to the unsubstituted benzyl analog (Compound 10), yielding pEC50 = 7.4 (EC50 ≈ 40 nM) [1]. The authors noted that cyclopropyl, -OCF3, and pyrazole para-substituents also conferred good activity, consistent with occupation of a hydrophobic binding pocket [1]. The target compound incorporates a para-isopropylphenyl group directly at N1 (rather than on a benzyl linker), which is expected to position the isopropyl moiety in a similar hydrophobic interaction geometry while the phenyl (vs. benzyl) attachment alters the overall molecular trajectory and target selectivity [2]. By comparison, the 3-methylphenyl analog (CAS 887690-36-0) places the methyl group at the meta position, which cannot engage the same para-selective hydrophobic pocket, while the 4-methoxyphenyl analog introduces a polar, hydrogen-bond-capable substituent at para that may clash with hydrophobic pocket occupancy .

Structure-activity relationship Para-substituent effect Hydrophobic binding pocket Triazole SAR

N-Cyclohexyl Amide as a Conformational and Physicochemical Differentiator vs. N-Aryl Amide ATC Analogs

The target compound incorporates an N-cyclohexyl carboxamide at the 4-position, contrasting with the N-aryl amides (e.g., 3-methoxyaniline-derived) used in the optimized ATC series [1]. In the ATC program, the 3-methoxyaniline amide (Compound 20) delivered a T. cruzi pEC50 of 7.0, mouse oral AUC(0–8h) of 260,000 ng·min/mL, Cmax of 1,300 ng/mL, and hERG IC50 of 24 μM, but introduced an Ames liability due to potential in vivo release of 3-methoxy aniline, a known mutagen [2]. The cyclohexyl amide in the target compound eliminates this aromatic amine release risk entirely, as cyclohexylamine is not classified as a structural alert for mutagenicity [3]. Additionally, the cyclohexyl group provides greater conformational flexibility than planar aryl amides while maintaining lipophilicity (estimated cLogP contribution of cyclohexyl ≈ +1.7 vs. +1.2 for unsubstituted phenyl), which may enhance membrane permeability without the metabolic liability of an aryl ring susceptible to oxidative metabolism [3]. The N-cyclohexyl amide in the 1,2,3-triazole-4-carboxamide context is a less common substitution pattern, distinguishing this compound from the majority of published ATC analogs that employ aromatic amines.

Cyclohexyl amide Conformational constraint Metabolic stability Solubility Physicochemical properties

Recommended Research and Procurement Scenarios for 5-Amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide


Serine Protease Inhibitor Lead Discovery: Factor Xa, HAT, and TMPRSS2 Focused Screening

Research groups pursuing small-molecule inhibitors of human serine proteases—particularly Factor Xa (anticoagulation), HAT/TMPRSS11D (airway inflammation), or TMPRSS2 (viral entry, including SARS-CoV-2)—can deploy this compound as a pre-characterized, multi-target tool compound. The documented Ki values of 2.10 nM (Factor Xa), 14 nM (HAT), and 53 nM (TMPRSS2) [1] provide immediate triage criteria: the compound is most potent against Factor Xa, with a 25-fold selectivity window over TMPRSS2 that can guide analog design toward improved target selectivity. Procurement is recommended over unsubstituted 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3), which lacks any documented serine protease activity and would require de novo screening investment.

Structure-Activity Relationship Expansion of the 5-Amino-1,2,3-Triazole-4-Carboxamide Chemotype Beyond the ATC (N1-Benzyl) Series

The ATC series optimized by Brand et al. (2017) established that N1-benzyl-5-amino-1,2,3-triazole-4-carboxamides are potent against T. cruzi [2]. This compound extends the chemotype into N1-phenyl space with an N-cyclohexyl amide, offering a structurally distinct vector for SAR exploration. Researchers seeking to diversify beyond the benzyl-linked ATC series can use this compound to probe whether N1-phenyl attachment redirects biological activity from antiparasitic (T. cruzi phenotypic assay) to serine protease inhibition, as suggested by the BindingDB data [1]. The para-isopropyl group retains the hydrophobic pocket interaction validated in the ATC series (Compound 11, pEC50 = 7.4) while the N-cyclohexyl amide avoids the Ames liability that complicated aryl amide ATC leads [2].

Anticoagulant Discovery Programs Requiring Non-Amidine Factor Xa Inhibitor Chemotypes

The Factor Xa inhibitor market is dominated by amidine- and guanidine-containing chemotypes (e.g., rivaroxaban, apixaban) that carry basic pKa-related pharmacokinetic liabilities. This compound's 5-amino-1,2,3-triazole-4-carboxamide core represents a non-amidine, non-guanidine Factor Xa inhibitory scaffold with a Ki of 2.10 nM [1]. Medicinal chemistry teams pursuing next-generation oral anticoagulants can procure this compound as a neutral-scaffold starting point. Its N-cyclohexyl amide provides lipophilic surface area without introducing an aromatic amine mutagenicity risk—a key advantage over aniline-derived Factor Xa inhibitor fragments [3]. The compound's molecular weight (327.4 g/mol) and estimated moderate lipophilicity position it within lead-like chemical space suitable for further optimization.

Anticoccidial Reference Standard for Veterinary Parasitology Research

The 5-amino-1,2,3-triazole-4-carboxamide class is established in the patent literature as having anticoccidial utility (US4590201; EP0151528) [4]. This specific compound, with its para-isopropylphenyl and N-cyclohexyl substitution, represents a defined, purchasable exemplar of the general Formula I from US4590201, wherein R1 is 4-isopropylphenyl, R2 is amino, and R3 is N-cyclohexylcarbamoyl. Veterinary parasitology groups investigating coccidiosis control in poultry can use this compound as a characterized reference standard for in vitro Eimeria spp. screening assays, with the advantage of known purity specifications and independent structural verification via the Chemsrc and BindingDB databases [1].

Quote Request

Request a Quote for 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.